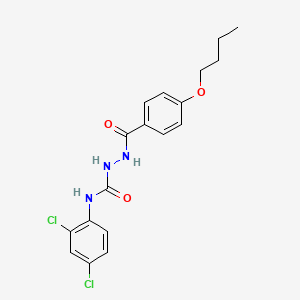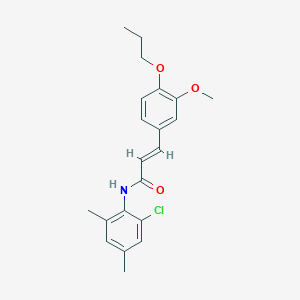
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves multiple steps, including condensation, cyclization, and protection reactions. For example, the synthesis of N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide hybrids demonstrates a microwave-assisted synthesis approach for chromene derivatives, highlighting the efficiency and high yields of such methods (Chavan et al., 2018). Additionally, the synthesis of (pyrrolidin-2-ylidene)glycinate using intramolecular 1, 3-dipolar cycloaddition of azide and olefin provides insight into the use of cycloaddition reactions in the construction of glycinate moieties (Konda et al., 1999).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the chromene core and various substituents that impact the molecule's overall conformation and stability. X-ray crystallography studies, such as those conducted on related compounds, provide detailed insights into the intra-molecular interactions, such as hydrogen bonding, that stabilize these molecules. For example, the crystal structure analysis of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one reveals how substituents influence the chromene ring's plane and the overall molecular conformation (El-khatatneh et al., 2015).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. The reactivity of the chromene core and the tert-butoxycarbonyl protected glycinate side chain allows for the synthesis of complex molecules with potential biological activity. The multi-component synthesis approach for creating alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates via a domino O-acylation/α-addition cyclization/alcoholysis sequence is an example of the chemical versatility of chromene derivatives (Teimouri & Inanloo, 2018).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on compounds like 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate provide insights into the factors affecting these properties, including intermolecular interactions and molecular symmetry (Abou et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate and related compounds are defined by their functional groups, which dictate their reactivity, stability, and potential applications in synthesis and drug design. The study on the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid showcases the approach to modifying chemical properties through functional group manipulation (Gaehde & Matsueda, 1981).
Applications De Recherche Scientifique
Synthesis and Conformational Analysis
The development of methodologies for synthesizing compounds with specific functional groups, such as tert-butoxycarbonyl (Boc) protected amino acids and oxazolidinones, is a key area of research. For instance, spirolactams as conformationally restricted pseudopeptides have been synthesized, offering insights into peptide synthesis and conformational analysis (Fernandez et al., 2002). Such studies are crucial for understanding the structural properties of complex molecules and their potential applications in drug design and materials science.
Catalytic Applications and Oxidation Processes
Research into molybdenum-doped graphite carbon nitride as a catalyst for the oxidation of various substrates using hydrogen peroxide or tert-butylhydroperoxide highlights the importance of catalytic materials in industrial applications. The study by Gonçalves et al. (2018) demonstrates the enhanced activity of Mo-doped g-C3N4 for non-selective oxidation and selective oxidation processes (Gonçalves et al., 2018). This research provides a foundation for developing efficient and selective catalysts for various chemical transformations.
Structural Analysis and Crystallography
The crystal structure analysis of compounds related to 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can provide insights into the molecular architecture and potential interactions of such compounds. For example, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one offers detailed information on molecular conformation and hydrogen bonding patterns (Manolov et al., 2008). Understanding these structural details is essential for the rational design of molecules with desired physical and chemical properties.
Supramolecular Chemistry and Materials Science
The development of supramolecular gels and materials from simple organic salts, such as those derived from tert-butoxycarbonyl-protected amino acids, highlights the intersection of chemistry and materials science. Sahoo et al. (2012) demonstrated how tert-butoxycarbonyl (Boc)-protected L-amino acids can lead to the formation of gels with remarkable properties, such as load-bearing and self-healing capabilities (Sahoo et al., 2012). This research underscores the potential of chemical compounds in creating novel materials with specific functions.
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-10-7-14(19)23-13-8-11(5-6-12(10)13)22-15(20)9-18-16(21)24-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUGNIBNJASHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)
![3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4628229.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B4628242.png)
![2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4628246.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4628259.png)
![4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4628271.png)
![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628273.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)
![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)